molecular formula C12H12FNO4 B14169479 (5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one CAS No. 927197-24-8

(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B14169479
CAS No.: 927197-24-8
M. Wt: 253.23 g/mol
InChI Key: BJUXXKUTWFMZNE-SECBINFHSA-N
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Description

(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the 5-position. The key steps may include:

  • Formation of the oxazolidinone ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Acetylation of the phenyl ring.
  • Hydroxymethylation at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of (5R)-3-(4-acetyl-3-fluorophenyl)-5-carboxy-1,3-oxazolidin-2-one.

    Reduction: Formation of (5R)-3-(4-hydroxy-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity to certain targets, while the hydroxymethyl group can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.

Uniqueness

(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other oxazolidinones. The presence of the fluorophenyl group can enhance its stability and binding affinity, while the hydroxymethyl group can improve its pharmacokinetic profile.

Properties

CAS No.

927197-24-8

Molecular Formula

C12H12FNO4

Molecular Weight

253.23 g/mol

IUPAC Name

(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H12FNO4/c1-7(16)10-3-2-8(4-11(10)13)14-5-9(6-15)18-12(14)17/h2-4,9,15H,5-6H2,1H3/t9-/m1/s1

InChI Key

BJUXXKUTWFMZNE-SECBINFHSA-N

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)N2C[C@@H](OC2=O)CO)F

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2CC(OC2=O)CO)F

Origin of Product

United States

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